4-(2-Aminoethyl)benzamide

Description

BenchChem offers high-quality 4-(2-Aminoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Aminoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

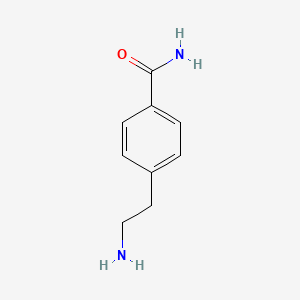

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.2 g/mol |

IUPAC Name |

4-(2-aminoethyl)benzamide |

InChI |

InChI=1S/C9H12N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H2,11,12) |

InChI Key |

MPKNQTCQZJHXNW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCN)C(=O)N |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(=O)N |

Origin of Product |

United States |

An In-depth Technical Guide to 4-(2-Aminoethyl)benzamide and its Prominent Analog, 4-(2-Aminoethyl)benzenesulfonamide

A Note to the Researcher: Comprehensive searches for "4-(2-Aminoethyl)benzamide" have revealed a significant scarcity of published data, including its physicochemical properties, synthesis protocols, and biological applications. This suggests that it is a relatively uncommon compound in the scientific literature. In contrast, its close structural analog, 4-(2-Aminoethyl)benzenesulfonamide, is a well-documented and commercially available compound with a range of applications.

This guide will first delineate the chemical structure of the requested molecule, 4-(2-Aminoethyl)benzamide. Subsequently, it will provide an in-depth technical overview of the readily available information for 4-(2-Aminoethyl)benzenesulfonamide, which may serve as a valuable reference for researchers interested in this chemical scaffold.

Part 1: 4-(2-Aminoethyl)benzamide - The Target Molecule

Chemical Structure and Identification

4-(2-Aminoethyl)benzamide is an organic molecule featuring a central benzene ring substituted at the 1 and 4 positions. One substituent is an ethylamine group (-CH₂CH₂NH₂), and the other is a carboxamide group (-CONH₂).

IUPAC Name: 4-(2-aminoethyl)benzamide

Molecular Formula: C₉H₁₂N₂O

Chemical Structure:

Caption: General synthetic scheme for 4-(2-Aminoethyl)benzenesulfonamide.

Detailed Experimental Protocol (Exemplary):

This protocol is a composite representation based on described synthetic methods. [1][2][3][4] Step 1: Acetylation of β-Phenethylamine

-

In a reaction vessel, combine β-phenethylamine with an excess of acetic anhydride or acetic acid.

-

Heat the mixture under reflux for several hours.

-

After the reaction is complete, remove the excess acetic acid/anhydride under reduced pressure to yield N-acetyl-β-phenethylamine.

Causality: The acetylation step protects the primary amine of β-phenethylamine as an amide. This prevents it from reacting with the chlorosulfonic acid in the subsequent step, thereby directing the sulfonation to the aromatic ring.

Step 2: Chlorosulfonation

-

Cool chlorosulfonic acid in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add the N-acetyl-β-phenethylamine to the cooled chlorosulfonic acid while maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product, 4-(N-acetylamino)ethyl benzenesulfonyl chloride.

Causality: Chlorosulfonic acid is a powerful electrophilic reagent that introduces the -SO₂Cl group onto the benzene ring, primarily at the para position due to the directing effect of the ethylamide substituent.

Step 3: Amination

-

Suspend the crude 4-(N-acetylamino)ethyl benzenesulfonyl chloride in a suitable solvent.

-

Add an excess of aqueous ammonia solution to the suspension.

-

Stir the mixture at room temperature until the reaction is complete.

-

Isolate the resulting solid, 4-(2-acetylaminoethyl)benzenesulfonamide, by filtration.

Causality: The highly reactive sulfonyl chloride is readily displaced by ammonia to form the sulfonamide.

Step 4: Hydrolysis (Deprotection)

-

Suspend the 4-(2-acetylaminoethyl)benzenesulfonamide in an acidic solution (e.g., aqueous HCl).

-

Heat the mixture to reflux for several hours to hydrolyze the acetyl group.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the final product, 4-(2-aminoethyl)benzenesulfonamide.

-

The crude product can be purified by recrystallization.

Causality: The acidic conditions cleave the amide bond, deprotecting the primary amine to yield the final product.

Applications in Drug Discovery and Research

4-(2-Aminoethyl)benzenesulfonamide serves as a versatile building block in medicinal chemistry. Its primary amino group and sulfonamide moiety provide reactive handles for the synthesis of more complex molecules with diverse biological activities.

-

Scaffold for Drug Development: It has been explored as a promising scaffold for the development of various therapeutic agents. [5]* Synthesis of Schiff Bases: The primary amine can be condensed with various aldehydes to form Schiff bases, which have been investigated for their antiviral properties against arboviruses like Chikungunya and Zika viruses. [5]* Intermediate for Hypoglycemic Drugs: This compound is an intermediate in the synthesis of certain sulfonylurea hypoglycemic drugs used in the management of type 2 diabetes. [1]

Safety and Handling

Based on available safety data sheets, 4-(2-Aminoethyl)benzenesulfonamide should be handled with appropriate precautions in a laboratory setting. It is important to consult the specific safety data sheet from the supplier before handling.

Conclusion

While 4-(2-Aminoethyl)benzamide remains an elusive compound in the current body of scientific literature, its sulfonamide analog, 4-(2-Aminoethyl)benzenesulfonamide, offers a rich area of study for researchers. The established synthesis and diverse applications of the sulfonamide highlight the potential utility of the 4-(2-aminoethyl)phenyl scaffold in medicinal chemistry and materials science. Further investigation into the synthesis and properties of 4-(2-Aminoethyl)benzamide is warranted to explore its unique characteristics and potential applications.

References

-

Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Scribd. [Link]

-

Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Eureka | Patsnap. [Link]

-

4-(2-Aminoethyl)benzenesulfonamide. PubChem. [Link]

-

Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. SciELO. [Link]

- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

Sources

- 1. scribd.com [scribd.com]

- 2. Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 4. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 5. scielo.br [scielo.br]

A Technical Guide to 4-(2-Aminoethyl)benzamide: Properties, Synthesis, and Applications

Introduction: Clarifying the Nomenclature

The nomenclature "p-(2-Aminoethyl)benzamide" specifies a benzamide scaffold with a 2-aminoethyl substituent at the para (position 4) of the phenyl ring relative to the primary amide group. This defines the molecule as 4-(2-Aminoethyl)benzamide . It is critical to distinguish this isomer from the more commercially prevalent N-(2-aminoethyl)benzamide , where the aminoethyl group is attached to the nitrogen of the amide functionality. This guide will focus exclusively on the para isomer, a novel chemical entity with significant potential as a building block in medicinal chemistry and materials science. While not widely cataloged, its synthesis is readily achievable from known precursors, opening avenues for its exploration in drug discovery and research.

Physicochemical Properties

Due to its novelty, empirical data for 4-(2-Aminoethyl)benzamide is not extensively reported. The following properties are calculated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | Calculated |

| Molecular Weight | 164.21 g/mol | Calculated |

| IUPAC Name | 4-(2-Aminoethyl)benzamide | IUPAC |

| CAS Number | Not Assigned | N/A |

| Topological Polar Surface Area | 69.4 Ų | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 3 | Calculated |

Molecular Structure

The structure of 4-(2-Aminoethyl)benzamide features a primary ethylamine group positioned para to a primary benzamide group. This arrangement offers distinct chemical handles for further functionalization and specific spatial orientation for molecular interactions.

Caption: 2D structure of 4-(2-Aminoethyl)benzamide.

Synthesis Protocol: Amidation of 4-(2-Aminoethyl)benzoic Acid

The most direct and efficient synthesis of 4-(2-Aminoethyl)benzamide involves the protection of the primary amine of a suitable precursor, followed by amidation of the carboxylic acid, and subsequent deprotection. A more streamlined approach, presented here, utilizes direct amidation of a zwitterionic precursor, which may require careful optimization but avoids protection/deprotection steps. This protocol is based on well-established amidation methodologies using peptide coupling agents.[1][2]

Rationale and Causality

The primary challenge in this synthesis is the presence of two nucleophilic groups: the primary aliphatic amine and the target primary amide to be formed. The aliphatic amine is significantly more basic and nucleophilic than the carboxylate. Therefore, direct reaction with an ammonia source is not feasible. The chosen strategy involves activating the carboxylic acid group of the precursor, 4-(2-aminoethyl)benzoic acid[3], to make it highly susceptible to nucleophilic attack. A peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base is ideal for this transformation. The base (e.g., DIPEA) deprotonates the carboxylic acid, and HATU forms a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an ammonia source to form the desired primary amide.

Materials and Reagents

-

4-(2-Aminoethyl)benzoic acid (hydrochloride salt recommended)

-

HATU (Hexafluorophosphate salt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ammonium chloride (NH₄Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2-aminoethyl)benzoic acid hydrochloride (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material.

-

Activation: Add HATU (1.2 eq) and ammonium chloride (1.5 eq) to the solution.

-

Basification: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The excess base is required to neutralize the hydrochloride salt and facilitate the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and coupling byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent, to afford pure 4-(2-aminoethyl)benzamide.

Synthesis Workflow Diagram

Sources

A Clear Distinction: A Technical Guide to the Structural and Functional Differences Between 4-(2-Aminoethyl)benzamide and N-(2-aminoethyl)benzamide

An In-depth Technical Guide

Abstract

In the landscape of medicinal chemistry and drug development, the precise arrangement of atoms within a molecule is paramount, often dictating its biological activity, physicochemical properties, and synthetic accessibility. This guide provides a comprehensive analysis of two structural isomers: 4-(2-Aminoethyl)benzamide and N-(2-aminoethyl)benzamide. While sharing the same molecular formula, their distinct atomic connectivity results in fundamentally different chemical entities with unique properties and applications. This document serves as a critical resource for researchers, scientists, and drug development professionals, clarifying the nomenclature, synthesis, reactivity, and functional roles of these two compounds. We will dissect their structural differences, outline established and proposed synthetic routes, and explore their divergent applications, from neurotherapeutics and anti-parasitic agents for N-(2-aminoethyl)benzamide to the theoretical potential of its lesser-known positional isomer.

Introduction to Benzamide Isomers: The Criticality of Connectivity

The benzamide scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs with diverse activities, including antiemetic, antipsychotic, and anticonvulsant properties[1][2]. The functional versatility of the benzamide moiety stems from its ability to engage in key hydrogen bonding interactions and serve as a rigid anchor for various substituents. However, the efficacy and target specificity of a benzamide-based compound are exquisitely sensitive to its substitution pattern.

Positional isomerism, where functional groups occupy different positions on a parent structure, can lead to dramatic shifts in a molecule's biological profile. This technical guide focuses on elucidating the profound differences between two such isomers:

-

N-(2-aminoethyl)benzamide: Where an aminoethyl group is substituted on the nitrogen atom of the benzamide's amide functional group.

-

4-(2-Aminoethyl)benzamide: Where an aminoethyl group is substituted on the benzene ring at the para (C4) position relative to the primary carboxamide group.

This document aims to eliminate ambiguity between these two distinct molecules, providing a foundational reference for their synthesis, characterization, and application.

Core Structural and Physicochemical Differentiation

The fundamental difference between these two molecules lies in the placement of the aminoethyl side chain, which dictates their overall topology, electronic distribution, and potential for intermolecular interactions.

Molecular Structure Analysis

The connectivity of the atoms defines the identity of each isomer. In N-(2-aminoethyl)benzamide , the core is a benzoyl group attached to an ethylenediamine linker, creating a secondary amide and a primary amine. In 4-(2-Aminoethyl)benzamide , the molecule is a derivative of phenethylamine, with a primary carboxamide (-CONH₂) attached to the benzene ring.

Caption: Isomeric distinction based on substituent placement.

Comparative Physicochemical Properties

The structural isomerism directly translates to different physicochemical properties, which are crucial for predicting a molecule's behavior in biological and chemical systems.

| Property | N-(2-aminoethyl)benzamide | 4-(2-Aminoethyl)benzamide | Reference |

| IUPAC Name | N-(2-aminoethyl)benzamide | 4-(2-aminoethyl)benzamide | [3] |

| Synonyms | 2-(Benzamido)ethylamine; AEAB | 2-(4-carbamoylphenyl)ethan-1-aminium | [3][4] |

| CAS Number | 1009-17-2 | Not readily available/indexed | [3] |

| Molecular Formula | C₉H₁₂N₂O | C₉H₁₂N₂O | [3] |

| Molecular Weight | ~164.21 g/mol | ~164.21 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCN | C1=CC(=CC=C1CCN)C(=O)N | [3] |

| Functional Groups | 1x Primary Amine, 1x Secondary Amide | 1x Primary Amine, 1x Primary Amide | |

| Predicted TPSA | 58.3 Ų | 69.1 Ų | |

| Predicted XLogP3 | 0.4 | 0.2 |

Predicted values are computationally generated and serve as estimations.

The key distinction lies in the nature of the amide and the overall polarity. 4-(2-Aminoethyl)benzamide, with its primary amide, has a higher topological polar surface area (TPSA) and is predicted to be slightly more polar than its N-substituted isomer. This can influence properties such as solubility, membrane permeability, and receptor binding affinity.

Synthesis and Chemical Reactivity

The synthetic routes to these isomers are entirely different, reflecting their distinct structural frameworks. The choice of starting materials and reaction sequence is dictated by the final desired connectivity.

Established Synthetic Pathway for N-(2-aminoethyl)benzamide

This compound is readily synthesized via a standard amidation reaction. The most common approach involves the coupling of a benzoyl donor with ethylenediamine. To avoid side reactions like double acylation, a protected form of ethylenediamine is often used.

Caption: General synthesis workflow for N-(2-aminoethyl)benzamide derivatives.[5]

This multi-step process, involving protection, coupling, and deprotection, is a robust and well-documented method for producing N-substituted benzamides with high purity.[3][5]

Proposed Synthetic Pathway for 4-(2-Aminoethyl)benzamide

In contrast, 4-(2-Aminoethyl)benzamide is not as commercially available or widely documented. Its synthesis requires building the functional groups around the benzene ring. A logical retro-synthetic analysis suggests a pathway starting from β-phenethylamine, analogous to the synthesis of related sulfonamides.[6]

Caption: Proposed synthesis workflow for 4-(2-Aminoethyl)benzamide.

This proposed route leverages established organic chemistry transformations. The critical step is the selective functionalization at the para position of the N-acetylphenethylamine intermediate, followed by conversion of the introduced group into a carboxamide and final deprotection of the side-chain amine.

Comparative Reactivity

The different functional groups present in each isomer dictate their chemical reactivity:

-

N-(2-aminoethyl)benzamide: The terminal primary amine is the most nucleophilic and basic site, readily undergoing reactions like acylation, alkylation, and Schiff base formation. The secondary amide is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.[3][4]

-

4-(2-Aminoethyl)benzamide: This molecule also possesses a reactive primary amine on the ethyl side-chain. However, it also has a primary amide, which contains N-H bonds that can be deprotonated or participate in different hydrogen bonding schemes compared to the secondary amide of its isomer.

Applications and Biological Significance

The distinct structures of these isomers lead to entirely different interactions with biological targets, resulting in divergent applications.

Established Roles of N-(2-aminoethyl)benzamide

This isomer is a well-studied compound with several important applications in research and drug discovery.

-

MAO-B Inhibition: It is a known reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme critical in the metabolism of neurotransmitters like dopamine.[3] This activity makes it and its analogues relevant for research into treatments for neurodegenerative conditions such as Parkinson's disease.[3]

-

Anti-parasitic Drug Development: Derivatives of N-(2-aminoethyl)benzamide have been identified as highly potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[5] Structure-activity relationship (SAR) studies have shown that the primary amino group is essential for its anti-trypanosomal activity.[5]

-

Biochemical Reagent: Under the name 2-aminobenzamide (AEAB), it is widely used as a fluorescent labeling agent for the analysis of N-glycans released from glycoproteins, a crucial technique in glycobiology.[3]

Caption: Mechanism of N-(2-aminoethyl)benzamide as a MAO-B inhibitor.

Potential Applications of 4-(2-Aminoethyl)benzamide

While less studied, the structure of 4-(2-Aminoethyl)benzamide suggests potential applications by drawing parallels with structurally related compounds. For instance, the analogous compound 4-(2-aminoethyl)benzenesulfonamide is a valuable scaffold. It has been investigated for cardiovascular effects, where it was found to decrease perfusion pressure and coronary resistance in isolated rat heart models.[7] Furthermore, it serves as a starting material for Schiff bases with potential antiviral activity against arboviruses like Chikungunya and Zika.[8]

Given these precedents, 4-(2-Aminoethyl)benzamide could be explored as a novel scaffold for:

-

Cardiovascular agents: Its phenethylamine core combined with a polar carboxamide could interact with adrenergic or other cardiovascular receptors.

-

Antiviral or Antimicrobial agents: The primary amine provides a handle for derivatization to create libraries of new chemical entities for biological screening.

-

CNS-active compounds: The core structure is a modification of phenethylamine, a well-known pharmacophore for centrally-acting agents.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol for Synthesis of N-(2-aminoethyl)benzamide (Protected Route)

This protocol is adapted from established literature procedures.[5]

-

Reductive Alkylation: Dissolve aniline (1.0 eq) in chloroform. Add N-Boc-2-aminoacetaldehyde (1.1 eq) and sodium cyanoborohydride (NaCNBH₃, 1.5 eq). Stir the reaction at room temperature for 12-24 hours until starting material is consumed (monitor by TLC). Quench the reaction with saturated NaHCO₃ solution and extract with dichloromethane. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

-

Benzoylation: Dissolve the intermediate (1.0 eq) in dichloromethane and cool to 4 °C. Add diisopropylethylamine (DIPEA, 2.0 eq) followed by the dropwise addition of benzoyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

-

Deprotection: Dissolve the benzoylated product in a solution of 4M HCl in dioxane. Stir at room temperature for 2-4 hours. Evaporate the solvent under reduced pressure to yield N-(2-aminoethyl)benzamide as its hydrochloride salt.

Protocol for General Spectroscopic Characterization

Confirming the identity and purity of the synthesized isomers is critical. The following are generalized protocols for key analytical techniques.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)

-

Background: Record a background spectrum of the clean, empty ATR crystal (typically 16-32 scans from 4000-400 cm⁻¹).

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Data Acquisition: Record the sample spectrum using the same parameters as the background scan.

-

Interpretation: For N-(2-aminoethyl)benzamide, look for characteristic peaks for a secondary amide N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹), and primary amine N-H bends (~1600 cm⁻¹). For 4-(2-Aminoethyl)benzamide, expect peaks for primary amide N-H stretches (two bands, ~3350 and 3180 cm⁻¹), C=O stretch (~1660 cm⁻¹), and primary amine signals.

Mass Spectrometry (ESI Method)

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid for positive ion mode.

-

Data Acquisition: Infuse the sample into the electrospray ionization (ESI) source of the mass spectrometer. Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

-

Interpretation: For both isomers, the expected [M+H]⁺ ion would be approximately m/z 165.2. Further analysis using tandem MS (MS/MS) would be required to differentiate the isomers based on their unique fragmentation patterns.

Conclusion

While 4-(2-Aminoethyl)benzamide and N-(2-aminoethyl)benzamide are structural isomers with identical molecular formulas, they are fundamentally distinct chemical compounds. This guide has demonstrated that their differences in atomic connectivity lead to unique physicochemical properties, require separate synthetic strategies, and result in disparate biological activities and applications. N-(2-aminoethyl)benzamide is a well-characterized molecule with established roles as a MAO-B inhibitor, a key scaffold for anti-parasitic drugs, and a vital reagent in glycobiology. In contrast, 4-(2-Aminoethyl)benzamide is a less-explored entity whose potential can be inferred from structurally similar compounds, presenting an opportunity for novel drug discovery efforts. For researchers, scientists, and developers, a precise understanding and accurate naming of these isomers are not merely academic exercises; they are prerequisites for meaningful, reproducible, and successful scientific investigation.

References

-

G-S, A., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. Available at: [Link]

-

U.S. Environmental Protection Agency. N-(2-Aminoethyl)-2-(methylamino)benzamide Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

PubChem. 4-acetamido-N-(2-aminoethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

-

Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available at: [Link]

-

PubChem. 4-Amino-2-(2-aminoethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-amino-N-(2-aminoethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

-

SciELO. (2023). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Available at: [Link]

-

U.S. Environmental Protection Agency. N-(2-Aminoethyl)-4-(1H-imidazol-1-yl)benzamide Properties. CompTox Chemicals Dashboard. Available at: [Link]

- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

ResearchGate. (2001). Chemical structure - biological activity relationship in the group of benzamide compounds II. Available at: [Link]

-

PubChem. 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Brazilian Journal of Biology. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available at: [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

- 4. CAS 1009-17-2: Benzamide, N-(2-aminoethyl)- | CymitQuimica [cymitquimica.com]

- 5. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 8. scielo.br [scielo.br]

- 9. pdf.benchchem.com [pdf.benchchem.com]

4-(2-Aminoethyl)benzamide safety data sheet (SDS)

An In-depth Technical Guide to the Safety Profile of 4-(2-Aminoethyl)benzamide

A Note on This Guide

This document provides a detailed safety and handling guide for the chemical compound 4-(2-Aminoethyl)benzamide. It is intended for researchers, scientists, and professionals in drug development. A comprehensive search of publicly available safety literature reveals a significant lack of a dedicated, validated Safety Data Sheet (SDS) for this specific molecule. It is frequently confused with the structurally similar but chemically distinct compound, 4-(2-Aminoethyl)benzenesulfonamide (CAS No. 35303-76-5).

Given this data gap, this guide is constructed based on the precautionary principle and a hazard assessment by structural analogy . The safety protocols herein are derived from the known profiles of its core chemical moieties—the benzamide group and the phenethylamine backbone—and data from its closest structural analogues. This approach ensures a high standard of safety in the absence of complete empirical data.

Section 1: Compound Identification and Data Context

4-(2-Aminoethyl)benzamide is an organic molecule featuring a primary aromatic amide attached to a phenethylamine core.

| Property | 4-(2-Aminoethyl)benzamide (Target Compound) | 4-(2-Aminoethyl)benzenesulfonamide (Analogue) |

| Structure | (Structure not available for direct comparison in this format) | |

| Molecular Formula | C₉H₁₂N₂O | C₈H₁₂N₂O₂S[1] |

| Key Functional Group | Carboxamide (-CONH₂) | Sulfonamide (-SO₂NH₂)[1] |

| CAS Number | Not definitively identified in searches. | 35303-76-5[1] |

| Known Hazards | Data not available. | Skin Corrosion/Irritation, Serious Eye Damage[2] |

The fundamental difference in the central functional group (carboxamide vs. sulfonamide) precludes the direct adoption of safety data. This guide will, therefore, build a predictive safety profile.

Section 2: Predictive Hazard Assessment via Structural Analogy

The potential hazards of 4-(2-Aminoethyl)benzamide can be inferred by examining its constituent parts.

The Benzamide Moiety

The benzamide group is a common feature in many pharmaceuticals. While the parent compound, benzamide, has relatively low toxicity, it is a crystalline solid that can be an irritant[3]. Upon thermal decomposition, aromatic amides can emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO)[4][5]. The SDS for the related compound 4-Aminobenzamide indicates it is a skin and eye irritant (Category 2).

-

Inferred Risk : Expected to be a solid irritant to the skin and eyes. Hazardous decomposition products upon heating.

The Phenethylamine Backbone

Phenethylamine and its derivatives are a well-known class of neuroactive compounds that can act as central nervous system stimulants[6]. Their physiological effects can include increased heart rate, elevated blood pressure, and at high doses, hyperthermia, seizures, and potential neurotoxicity[[“]][8]. While the benzamide group modifies its properties, the potential for systemic absorption and subsequent stimulant-like effects cannot be disregarded.

-

Inferred Risk : If absorbed, potential for sympathomimetic effects. Overexposure could lead to adverse cardiovascular and neurological effects[9].

The Primary Aliphatic Amine

The terminal –CH₂CH₂NH₂ group contains a primary aliphatic amine. This functional group is basic and is often responsible for causing skin and eye irritation, and in some cases, severe burns or corrosion. The SDS for the close analogue 4-(2-Aminoethyl)benzenesulfonamide consistently lists it as a skin and eye irritant, with some sources classifying it as causing severe skin burns and eye damage[2][10].

-

Inferred Risk : The primary amine is the most likely source of significant skin and eye irritation, and potentially corrosive properties.

Section 3: Recommended Safety Protocols (The Precautionary Principle)

Due to the incomplete toxicological profile, all work with 4-(2-Aminoethyl)benzamide must adhere to strict precautionary measures. Treat this compound as hazardous until proven otherwise.

Engineering Controls

-

Chemical Fume Hood : All handling of the solid compound and any solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation : The laboratory must be well-ventilated. Eyewash stations and safety showers must be readily accessible and tested regularly[11].

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical safety goggles and a face shield at all times when handling the compound.

-

Skin Protection :

-

Gloves : Wear nitrile gloves (minimum thickness of 0.11 mm). For extended handling, consider double-gloving or using thicker, chemical-resistant gloves. Inspect gloves for any tears or punctures before use[12].

-

Lab Coat : A full-buttoned laboratory coat must be worn.

-

-

Respiratory Protection : For weighing or operations that may generate significant dust, use a NIOSH-approved respirator with a P95 or P100 particle filter. For higher-level protection, a respirator with OV/AG/P99 cartridges is recommended[12].

Handling & Storage

-

Handling : Avoid all personal contact, including inhalation and contact with skin and eyes[11]. Avoid the formation of dust[12]. Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.

-

Storage : Store in a cool, dry, well-ventilated, and securely locked area. Keep the container tightly closed.

-

Incompatible Materials : Store away from strong oxidizing agents and strong acids[11].

Experimental Workflow: Risk Assessment for a Compound with Limited Safety Data

The following diagram outlines the logical process a researcher should follow when faced with a compound like 4-(2-Aminoethyl)benzamide, for which a complete SDS is unavailable. This self-validating workflow prioritizes safety and scientific integrity.

Caption: Risk assessment workflow for compounds with limited safety data.

Section 4: Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately. These are synthesized from the procedures recommended for close structural analogues[10][12][13].

-

General Advice : Consult a physician. Show this safety guide to the doctor in attendance.

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact : Take off immediately all contaminated clothing. Wash off with soap and plenty of water.

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician or ophthalmologist.

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Spill & Fire Response

-

Spill : Evacuate personnel to a safe area. Wear full PPE, including respiratory protection. Avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains[13].

-

Fire : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus. Hazardous combustion products may include carbon oxides and nitrogen oxides[5].

Section 5: Toxicological Profile (Inferred)

A definitive toxicological profile is not available. The following is an inferred summary based on structural components.

-

Acute Toxicity : The oral LD50 for the sulfonamide analogue in rats is >2000 mg/kg, suggesting low acute oral toxicity[13]. A similar profile is plausible for the benzamide, but it should still be treated as potentially harmful if swallowed.

-

Skin Corrosion/Irritation : High likelihood of being a skin irritant, and potentially corrosive, due to the primary amine[2].

-

Eye Damage/Irritation : High likelihood of being a serious eye irritant or causing eye damage[2].

-

Carcinogenicity/Mutagenicity : No data is available. The SDS for the N,N-dimethyl analogue states that no component is identified as a carcinogen by IARC[12].

-

Systemic Effects : Potential for CNS stimulant effects if significant absorption occurs, based on the phenethylamine core[[“]][9].

Conclusion

4-(2-Aminoethyl)benzamide is a compound with an incomplete public safety profile. The presence of a primary aliphatic amine on a phenethylamine backbone strongly suggests it should be handled as, at a minimum, a severe skin and eye irritant with the potential for systemic effects upon absorption. All laboratory work must be conducted under the precautionary principle, using appropriate engineering controls and a full complement of personal protective equipment. The protocols outlined in this guide provide a framework for the safe handling of this and other compounds for which complete safety data is not yet available.

References

-

Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

-

Consensus. (n.d.). Phenethylamine Adverse Effects Neurotoxicity. Retrieved from [Link]

-

University of Virginia School of Medicine. (n.d.). Phenethylamines. Retrieved from [Link]

-

Capot Chemical. (2025, December 17). MSDS of 4-(2-aMino-ethyl)-N,n-dimethyl-benzamide. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Benzamides: Sulpiride. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Phenethylamine – Knowledge and References. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Retrieved from [Link]

-

PubMed. (2019, January 7). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

-

PMC. (2025, October 16). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Retrieved from [Link]

- Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.

-

SupraBank. (n.d.). Molecules - 4-Amino-N-[2-(diethylamino)ethyl]benzamide. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. (n.d.). N-(2-Aminoethyl)-4-(1H-imidazol-1-yl)benzamide. Retrieved from [Link]

-

PMC. (2016, October 29). Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

PubChem. (n.d.). 4-Amino-2-(2-aminoethyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide. Retrieved from [Link]

Sources

- 1. 4-(2-Aminoethyl)benzenesulfonamide 99 35303-76-5 [sigmaaldrich.com]

- 2. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]

- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. med.virginia.edu [med.virginia.edu]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

- 13. 4-(2-Aminoethyl)benzenesulfonamide - Safety Data Sheet [chemicalbook.com]

Application Note: Scalable Synthesis of 4-(2-Aminoethyl)benzamide Hydrochloride

Executive Summary & Strategic Rationale

This application note details the robust synthesis of 4-(2-aminoethyl)benzamide (as the hydrochloride salt) starting from 4-(2-aminoethyl)benzoic acid .

This transformation presents a classic chemoselectivity challenge: the starting material is a zwitterionic amino acid containing both a nucleophilic aliphatic amine and an electrophilic carboxylic acid precursor. Direct amidation attempts (e.g., using thionyl chloride) often lead to uncontrollable polymerization or intermolecular condensation.

To ensure high purity and yield, this protocol utilizes a Protection-Activation-Deprotection strategy:

-

Chemoselective Protection: Masking the aliphatic amine with a tert-butoxycarbonyl (Boc) group.

-

Activation/Amidation: Converting the carboxylic acid to a primary amide via a Mixed Anhydride intermediate.

-

Global Deprotection: Acidolytic cleavage of the Boc group to yield the stable hydrochloride salt.

Retrosynthetic Analysis & Workflow

The following diagram outlines the disconnection strategy and logical workflow for the synthesis.

Figure 1: Three-stage synthetic workflow ensuring chemoselectivity.

Detailed Experimental Protocols

Phase 1: N-Boc Protection

Objective: Selectively protect the aliphatic amine without esterifying the carboxylic acid.

Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (

Reagents

-

4-(2-aminoethyl)benzoic acid (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Sodium Hydroxide (NaOH) (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (1:1 v/v)

Protocol

-

Dissolution: In a round-bottom flask, dissolve 4-(2-aminoethyl)benzoic acid in 1N NaOH and water.

-

Note: The starting material is zwitterionic and requires base to fully dissolve.

-

-

Addition: Dilute with 1,4-dioxane. Cool the mixture to 0°C in an ice bath.

-

Reaction: Add

(dissolved in a minimal amount of dioxane) dropwise over 15 minutes. -

Incubation: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1; Stain: Ninhydrin).

-

Endpoint: Disappearance of the free amine (ninhydrin positive spot at baseline).

-

-

Workup:

-

Concentrate under vacuum to remove dioxane (essential to prevent emulsion).

-

Wash the remaining aqueous phase with Diethyl Ether (

) to remove excess -

Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2–3 using 1M HCl. The product will precipitate as a white solid.[2][3]

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Phase 2: Amidation via Mixed Anhydride

Objective: Convert the carboxylic acid to a primary amide (

Reagents

-

4-(2-Boc-aminoethyl)benzoic acid (Intermediate 1) (1.0 equiv)

-

Isobutyl Chloroformate (IBCF) (1.1 equiv)

-

N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)

-

Ammonia source: 0.5M Ammonia in Dioxane or Ammonium Hydroxide (28%) (3.0 equiv)

-

Solvent: Anhydrous THF or DCM.

Protocol

-

Setup: Dissolve Intermediate 1 and NMM in anhydrous THF under nitrogen atmosphere.

-

Activation: Cool the solution to -15°C (Salt/Ice bath).

-

Anhydride Formation: Add Isobutyl Chloroformate dropwise, maintaining the internal temperature below -10°C. Stir for 15 minutes.

-

Observation: A white precipitate (NMM·HCl salt) will form.[4]

-

-

Amidation:

-

Option A (Gas/Solution): Add pre-cooled ammonia solution (in dioxane/THF) in one portion.

-

Option B (Aqueous): Add Ammonium hydroxide (28% aq) rapidly.

-

-

Reaction: Allow the mixture to warm to RT slowly and stir for 2 hours.

-

Workup:

Phase 3: Global Deprotection

Objective: Remove the Boc group to release the amine as a hydrochloride salt.

Reagents

-

4-(2-Boc-aminoethyl)benzamide (Intermediate 2)

-

4M HCl in 1,4-Dioxane (Excess, ~10 equiv)

Protocol

-

Dissolution: Suspend Intermediate 2 in a minimal amount of dry 1,4-dioxane or DCM.

-

Cleavage: Add 4M HCl in Dioxane at RT.

-

Observation: The reaction mixture will initially clarify, followed by the heavy precipitation of the product hydrochloride salt.

-

Completion: Stir for 1–2 hours. Monitor by HPLC or TLC (disappearance of the non-polar Boc-protected spot).

-

Isolation: Filter the white solid. Wash the filter cake copiously with Diethyl Ether to remove excess HCl and cleavage byproducts (tert-butyl chloride).

-

Drying: Dry under high vacuum to remove trace dioxane.

Analytical Validation & Troubleshooting

Data Summary Table

| Parameter | Specification / Expected Result |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO; Sparingly soluble in DCM |

| 1H NMR (D2O) | δ 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.2 (t, 2H, |

| Mass Spec (ESI) | [M+H]+ = 165.1 (Free base mass) |

| Storage | Hygroscopic.[6] Store in a desiccator at 4°C. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | pH too low during | Ensure pH stays >9. Add base if necessary. |

| Urea Byproduct in Step 2 | Temperature rose above -10°C during activation. | Maintain -15°C strictly. Add IBCF slower. |

| Sticky Solid in Step 3 | Incomplete precipitation or wet solvents. | Use anhydrous Ether for washing. Triturate with Ether/MeOH. |

References

-

Boc Protection of Amino Acids

-

Itoh, M., et al. "Peptides. VI. Some properties of N-t-butyloxycarbonyl-O-benzyl-L-tyrosine..." Tetrahedron Letters, 1975.[5]

-

Protocol Validation:

-

-

Mixed Anhydride Amidation

- Vaughan, J.R. "Acylalkylcarbonates as Acylating Agents for the Synthesis of Peptides." Journal of the American Chemical Society, 73(8), 1951.

-

Methodology:

-

Physical Properties & Safety

-

Compound Data:

-

Solubility Data:

-

Sources

- 1. CAS 1199-69-5: 4-(2-AMINO-ETHYL)-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Amine to Amide - Mixed Anhydrides [commonorganicchemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. 4-(2-AMINO-ETHYL)-BENZOIC ACID | 1199-69-5 [amp.chemicalbook.com]

Application Notes & Protocols for the Amidation of 4-(2-aminoethyl)benzoic Acid

Introduction: Strategic Importance

4-(2-aminoethyl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring an aromatic carboxylic acid and a primary aliphatic amine separated by an ethyl linker, makes it an ideal scaffold or spacer molecule. Amidation of its carboxylic acid moiety allows for the covalent attachment of this molecule to various substrates, including proteins, polymers, and small-molecule drugs. However, the presence of two reactive functional groups—a nucleophilic amine and a carboxylic acid—on the same molecule presents a classic synthetic challenge. A direct, one-pot reaction with an external amine would inevitably lead to a mixture of undesired products, including self-polymerization.

This guide provides a comprehensive protocol for the controlled and selective amidation of the carboxylic acid group of 4-(2-aminoethyl)benzoic acid. The strategy hinges on a robust protection-coupling-deprotection sequence, ensuring high yield and purity of the desired amide product. We will focus on widely adopted, reliable coupling chemistries suitable for modern drug development laboratories.

Foundational Chemical Principles

The Necessity of a Protection Strategy

The core challenge is to prevent the primary amine of one molecule of 4-(2-aminoethyl)benzoic acid from reacting with the activated carboxylic acid of another. To achieve selective amidation with an external amine, the internal amino group must be temporarily "masked" or protected. The ideal protecting group should be:

-

Easy to install in high yield.

-

Stable to the conditions of the subsequent amidation reaction.

-

Readily removable under mild conditions that do not compromise the newly formed amide bond.

The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. It is easily introduced and is stable to the basic or neutral conditions often used in amide coupling reactions, yet it can be efficiently removed under acidic conditions.[1][2]

The Mechanism of Amide Bond Formation

Directly reacting a carboxylic acid and an amine is generally inefficient as it forms a stable, unreactive ammonium carboxylate salt.[3] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using "coupling reagents."

One of the most common and effective methods involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS).[4]

The mechanism proceeds in two key stages[5][6]:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[4]

-

Stabilization and Coupling: NHS attacks the O-acylisourea intermediate to form a semi-stable NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea and readily reacts with a primary or secondary amine via nucleophilic attack to form the desired stable amide bond, releasing NHS.[4][5] The use of NHS significantly improves the efficiency of the coupling reaction.[6]

// Invisible edges to enforce layout Acylisourea -> Acylisourea_ref [style=invis, minlen=2]; NHSEster -> NHSEster_ref [style=invis, minlen=2]; } .enddot Caption: Mechanism of EDC/NHS-mediated amide coupling.

Experimental Guide: A Three-Step Protocol

This protocol describes the synthesis of an amide from 4-(2-aminoethyl)benzoic acid and a generic amine (R¹R²NH).

Overall Workflow

The synthesis is performed in three distinct stages: protection of the native amine, coupling of the carboxylic acid, and final deprotection to reveal the desired product.

Step 1: Protection of the Amino Group (Boc-Protection)

Objective: To selectively protect the primary amine of 4-(2-aminoethyl)benzoic acid.

Materials:

-

4-(2-aminoethyl)benzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

In a round-bottom flask, dissolve 4-(2-aminoethyl)benzoic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH(aq) (approx. 10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in a minimal amount of 1,4-dioxane and add it dropwise to the cooled solution over 30 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer again to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-protected 4-(2-aminoethyl)benzoic acid as a white solid.

Scientist's Note: The reaction is performed under basic conditions to deprotonate the carboxylic acid and ensure the primary amine is the active nucleophile for attacking the (Boc)₂O. Acidification in the workup protonates the carboxylate, making the product soluble in organic solvents for extraction.

Step 2: EDC/NHS-Mediated Amide Coupling

Objective: To couple the Boc-protected acid with a target amine.

Materials:

-

Boc-protected 4-(2-aminoethyl)benzoic acid (from Step 1)

-

Target amine (R¹R²NH, primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) (if the amine is a hydrochloride salt)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Protocol:

-

Dissolve the Boc-protected acid (1.0 eq.), NHS (1.2 eq.), and the target amine (1.1 eq.) in anhydrous DMF or DCM in a flask under an inert atmosphere (e.g., nitrogen).

-

If your amine is provided as a hydrochloride salt, add DIPEA (1.2 eq.) to the mixture to liberate the free amine.

-

-

Stir the solution at room temperature for 10 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.5 eq.) portion-wise over 10 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x) (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ (2x) (to remove unreacted acid and NHS), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure, double-protected amide.[7]

Scientist's Note: EDC and its urea byproduct are water-soluble, especially at acidic pH, making them removable through aqueous washes.[8][9] HBTU is another excellent coupling reagent that can be used as an alternative to EDC/NHS, often leading to faster reactions and high yields.[10][11][12]

Step 3: Deprotection of the Amino Group (Boc-Removal)

Objective: To remove the Boc protecting group and yield the final amide product.

Materials:

-

Boc-protected amide (from Step 2)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Protocol:

-

Dissolve the Boc-protected amide (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram).

-

Add an equal volume of TFA (e.g., if you used 10 mL of DCM, add 10 mL of TFA).

-

Stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC.

-

Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

-

Dissolve the residue in a minimal amount of DCM.

-

Carefully add saturated NaHCO₃ solution dropwise until gas evolution ceases and the pH is basic (pH 8-9).

-

Extract the final product with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final amide product.

Quantitative Data Summary

The following table provides a general summary of the stoichiometry and conditions for the described protocol. Yields are representative and may vary based on the specific amine used.

| Step | Reagent | Stoichiometry (Equivalents) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1. Protection | 4-(2-aminoethyl)benzoic acid | 1.0 | Dioxane/H₂O | 0 → RT | 12-16 | 85-95 |

| (Boc)₂O | 1.1 | |||||

| 2. Coupling | Boc-Protected Acid | 1.0 | DMF or DCM | 0 → RT | 12-24 | 70-90 |

| Amine (R¹R²NH) | 1.1 | |||||

| EDC·HCl | 1.5 | |||||

| NHS | 1.2 | |||||

| 3. Deprotection | Boc-Protected Amide | 1.0 | DCM / TFA (1:1) | RT | 1-3 | >95 |

References

-

ResearchGate. Reaction mechanism of the EDC-catalyzed amidation. Available from: [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. Available from: [Link]

-

Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(2), 943–954. Available from: [Link]

-

Fisher Scientific. Amide Synthesis. Available from: [Link]

-

Taylor & Francis Online. Carbodiimide – Knowledge and References. Available from: [Link]

-

Organic Synthesis. Acid-Amine Coupling using HBTU. Available from: [Link]

-

RSC Publishing. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Available from: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

-

Scribd. Coupling Reagents in Amide Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Protecting Groups. Available from: [Link]

-

ResearchGate. What is the best technique for amide purification? Available from: [Link]

-

Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Dunetz, J. R., et al. (2016). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Organic & Biomolecular Chemistry, 14(12), 3233-3237. Available from: [Link]

-

ResearchGate. Survey of catalysts for the amidation reaction of benzoic acid. Available from: [Link]

-

ChemRxiv. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Available from: [Link]

-

Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6747–6754. Available from: [Link]

-

Kandasamy, J., & Chashya, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127671. Available from: [Link]

-

Aapptec. Coupling Reagents. Available from: [Link]

-

Cernijenko, A., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. Journal of the American Chemical Society, 143(47), 19895–19904. Available from: [Link]

-

Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]

-

ResearchGate. Coupling Reagents. Available from: [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. Available from: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available from: [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lab Reporter [fishersci.co.uk]

- 12. organic-synthesis.com [organic-synthesis.com]

Application Notes & Protocols: Leveraging 4-(2-Aminoethyl)benzamide as a Versatile Linker in Advanced Drug Design

Introduction: The Central Role of Linkers in Modern Therapeutics

In the landscape of modern drug discovery, the focus has shifted from single-molecule agents to complex, multi-component therapeutic constructs. Modalities such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other targeted drug delivery systems rely on the precise connection of distinct molecular entities.[1][2] At the heart of these constructs lies the linker, a chemical bridge that is far more than an inert spacer.[3] The linker is a critical determinant of a conjugate's stability, solubility, pharmacokinetics, and mechanism of action.[][][6] An ideal linker must maintain stability in systemic circulation to prevent premature payload release, yet facilitate efficient release or proper orientation of the active components at the target site.[][8]

This guide provides an in-depth exploration of 4-(2-Aminoethyl)benzamide, a heterobifunctional linker building block with significant potential in drug design. We will dissect its structural components, provide the scientific rationale for its use, and present detailed protocols for its incorporation into drug conjugates.

Scientific Rationale: Why Choose 4-(2-Aminoethyl)benzamide?

The utility of 4-(2-Aminoethyl)benzamide stems from the distinct functions of its three core components: a primary amine for conjugation, a rigid benzamide group for structural integrity, and an ethyl spacer for spatial orientation.

-

The Primary Amine: A Versatile Conjugation Handle The terminal primary amine (-NH₂) is a potent nucleophile, making it an ideal anchor point for conjugation.[9] It readily reacts with a variety of electrophilic functional groups under mild, biocompatible conditions to form stable covalent bonds.[10][11] This versatility allows for its attachment to targeting moieties (like antibodies) or therapeutic payloads that contain complementary functional groups, such as activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters).[9][12] The reactivity of the primary amine is pH-dependent; reactions are typically performed at a pH above the pKa of the amine to ensure it is in its deprotonated, nucleophilic state.[9]

-

The Benzamide Moiety: A Modulator of Physicochemical Properties The central benzamide group imparts a degree of rigidity and planarity to the linker. This is a crucial feature in applications like PROTACs, where the linker's conformation and length are critical for inducing a productive ternary complex between a target protein and an E3 ligase. Furthermore, the amide bond is capable of acting as both a hydrogen bond donor and acceptor, which can influence solubility and interactions with biological targets.[13] Benzamide derivatives are known to possess a wide range of pharmacological activities, and while the linker itself is intended to be a bridge, this embedded pharmacophore can influence the overall properties of the final conjugate.[14][15][16]

-

The Ethyl Spacer: Ensuring Spatial Separation The two-carbon ethyl chain provides essential separation between the conjugated molecules. In an ADC, this spacing prevents the cytotoxic payload from sterically hindering the antibody's ability to bind to its target antigen.[17][18] In a PROTAC, the linker length must be optimized to span the distance between the binding pockets of the target protein and the E3 ligase, a parameter for which the ethyl group is a fundamental unit of measurement.[19]

Data Presentation: Physicochemical Properties

To effectively integrate this linker, understanding its fundamental properties is essential. While data for the precise 4-(2-Aminoethyl)benzamide is sparse, we can analyze the closely related and commercially available analog, 4-(2-Aminoethyl)benzenesulfonamide , to infer its characteristics.

| Property | Value (for 4-(2-Aminoethyl)benzenesulfonamide) | Source |

| Molecular Formula | C₈H₁₂N₂O₂S | [20] |

| Molecular Weight | 200.26 g/mol | [20] |

| XLogP3 | -0.2 | [20] |

| Hydrogen Bond Donors | 3 | [20] |

| Hydrogen Bond Acceptors | 3 | [20] |

Note: The benzamide analog will have slightly different values (e.g., no sulfur), but the general hydrophilic character (indicated by the negative XLogP3) and hydrogen bonding potential are expected to be similar.

Visualization: General Structure of a Drug Conjugate

The diagram below illustrates how 4-(2-Aminoethyl)benzamide serves as a central bridge connecting a targeting moiety to a therapeutic payload.

Caption: Conceptual diagram of a drug conjugate using the linker.

Experimental Protocols

The following protocols are designed to be self-validating by including checkpoints and explaining the rationale behind key steps.

Protocol 1: Conjugation to a Carboxylic Acid-Containing Payload via EDC/NHS Chemistry

This protocol details the most common method for utilizing the linker's primary amine: forming a stable amide bond with a carboxyl group on a payload molecule.

Causality: This reaction proceeds in two stages. First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of N-hydroxysuccinimide (NHS) creates a semi-stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amine of the linker to form a stable amide bond.[9][12]

Materials:

-

Payload with a carboxylic acid group

-

4-(2-Aminoethyl)benzamide

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)

-

Reaction Buffer: 0.1 M MES buffer, pH 6.0

-

Quenching solution: Hydroxylamine or Tris buffer

-

Purification: HPLC or silica gel chromatography system

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve the carboxylic acid-containing payload in anhydrous DMF to a concentration of 10-20 mg/mL.

-

Dissolve EDC and NHS in anhydrous DMF or MES buffer immediately before use. A 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS over the payload are recommended as a starting point.

-

Dissolve 4-(2-Aminoethyl)benzamide in DMF. A 1.2-fold molar excess over the payload is a good starting point to drive the reaction to completion.

-

-

Activation of the Payload:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the payload solution.

-

Add the EDC solution, followed immediately by the NHS solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring. The goal is to form the NHS ester of the payload.

-

-

Conjugation Reaction:

-

Add the 4-(2-Aminoethyl)benzamide solution dropwise to the activated payload mixture.

-

Adjust the pH of the reaction mixture to 7.5-8.5 by adding a non-nucleophilic base like diisopropylethylamine (DIPEA) if necessary. This ensures the linker's primary amine is deprotonated and maximally nucleophilic.

-

Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting payload and the appearance of a new spot/peak corresponding to the higher molecular weight conjugate.

-

-

Quenching:

-

Once the reaction is complete, add a quenching solution (e.g., 50 mM hydroxylamine) to consume any unreacted NHS esters.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product using reverse-phase HPLC or silica gel column chromatography to isolate the desired conjugate from unreacted starting materials and byproducts.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

-

Visualization: EDC/NHS Conjugation Workflow

Caption: Workflow for payload conjugation using EDC/NHS chemistry.

Application in Advanced Therapeutic Modalities

The choice of linker profoundly impacts the performance of complex drugs.[][6]

Case Study 1: Application in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[21] The linker is arguably the most critical component, as its length, rigidity, and attachment points dictate the geometry and stability of the resulting POI-PROTAC-E3 ligase ternary complex.

-

Expert Insight: The rigid benzamide core of 4-(2-Aminoethyl)benzamide can be advantageous in PROTAC design. While flexible linkers (like PEG chains) are common, they can lead to a high entropic penalty upon binding and may not enforce the specific orientation required for efficient ubiquitination. The defined structure of the benzamide linker can reduce this conformational flexibility, potentially leading to more potent and selective degraders.[19] However, this rigidity also means that the attachment points and overall length must be carefully optimized through empirical testing of a library of linkers.[]

Visualization: PROTAC Mechanism of Action

Caption: Mechanism of PROTAC-induced protein degradation.

Case Study 2: Application in Antibody-Drug Conjugate (ADC) Design

In ADCs, a potent cytotoxic payload is attached to a tumor-targeting antibody.[1] The linker's primary role is to ensure the ADC remains intact in circulation and releases the payload only after internalization into the target cancer cell.[18][23]

-

Expert Insight: 4-(2-Aminoethyl)benzamide, as a building block, would typically be part of a larger, non-cleavable linker system. In a non-cleavable ADC, the payload is released upon complete lysosomal degradation of the antibody.[1][17] The stability of the amide bonds formed using this linker is ideal for this purpose. Furthermore, the hydrophilicity imparted by the benzamide group can be beneficial. Highly hydrophobic payloads and linkers can lead to ADC aggregation and rapid clearance from circulation.[][6] Incorporating polar groups like amides can improve the overall pharmacokinetic profile and therapeutic index of the ADC.[8]

Conclusion and Future Directions

4-(2-Aminoethyl)benzamide is a valuable and versatile building block for linker design in sophisticated drug development programs. Its well-defined structure, featuring a reactive primary amine and a property-modulating benzamide core, provides medicinal chemists with a powerful tool for constructing targeted therapeutics. The protocols and insights provided herein serve as a foundation for researchers to confidently incorporate this linker into their ADC, PROTAC, and other drug conjugate pipelines. Future work will likely focus on creating derivatives of this core structure, exploring different substitution patterns on the phenyl ring to further tune physicochemical properties and unlock new biological functions.

References

-

Su, D., et al. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]

-

Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

-

Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. [Link]

-

Abzena. (2025, October 22). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). [Link]

-

Li, et al. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. [Link]

-

Lu, J., et al. (2025, September 1). Recent Advances in Peptide Linkers of Antibody–Drug Conjugates. ACS Publications. [Link]

-

SpiroChem. Linker Design. [Link]

-

Shaghik, et al. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

-

Lim, M. C., et al. (2010). Bioconjugation techniques for microfluidic biosensors. PMC. [Link]

-

Creative Biogene IntegrateRNA. Amine-Based Conjugation. [Link]

-

ChemRxiv. (2023). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. [Link]

-

SciELO. (2023). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. [Link]

-

Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

Creative Biolabs. (2024, November 7). Chemical Conjugation. [Link]

-

Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide. [Link]

- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Grewal, R. K., et al. (2022, February 4). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. [Link]

-

ResearchGate. (2025, August 6). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

Taylor & Francis. (2022, May 30). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

-

PubMed. (2017, September 29). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. [Link]

-

PubChem. 4-Amino-2-(2-aminoethyl)benzamide. [Link]

-

MDPI. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

-

PubChem. 4-(2-Aminoethyl)benzenesulfonamide. [Link]

- Google Patents. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.

-

RASĀYAN Journal of Chemistry. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

-

PubMed. (2019, August 30). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. [Link]

-

PubMed. (1990). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. [Link]

-

Sciclix. 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). [Link]

-

MDPI. (2020, September 19). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. [Link]

Sources

- 1. abzena.com [abzena.com]

- 2. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [outsourcedpharma.com]

- 3. Linker Design | SpiroChem [spirochem.com]

- 6. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. veranova.com [veranova.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

- 11. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]

- 12. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 13. researchgate.net [researchgate.net]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]